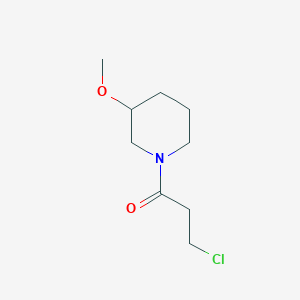

3-Chloro-1-(3-methoxypiperidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-chloro-1-(3-methoxypiperidin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO2/c1-13-8-3-2-6-11(7-8)9(12)4-5-10/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIGXYYRXBBSOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCN(C1)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit antioxidant activities, suggesting that this compound may interact with biological targets involved in oxidative stress and free radical scavenging.

Mode of Action

It is suggested that the compound may interact with its targets to exert antioxidant effects. This could involve the neutralization of free radicals or the inhibition of oxidative processes that lead to cellular damage.

Biological Activity

3-Chloro-1-(3-methoxypiperidin-1-yl)propan-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of a chloro group, a piperidine ring, and a ketone functional group contributes to its reactivity and biological activity. The compound can be synthesized through various organic chemistry methods, often involving solvents like dichloromethane or tetrahydrofuran, and may require catalysts to enhance yield.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets at the molecular level. Studies have indicated that it may act on neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction could potentially lead to effects on mood regulation and cognitive functions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro evaluations have demonstrated significant antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, suggesting its potential as a lead compound for developing new antibacterial agents.

| Bacterial Strain | MIC (µg/mL) | Comparison |

|---|---|---|

| MRSA | 8 | Comparable to vancomycin |

| Staphylococcus aureus | 0.125 | More potent than standard treatments |

| Escherichia coli | 12.5 | Moderate activity |

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of this compound against several bacterial strains. The results indicated that the compound exhibited a broad spectrum of activity, particularly against Gram-positive bacteria. The study concluded that modifications to the piperidine structure could enhance its antibacterial properties further.

Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of this compound in animal models. The results showed that administration led to significant improvements in behavioral tests associated with anxiety and depression. This suggests that the compound may have potential therapeutic applications in treating mood disorders.

Comparison with Similar Compounds

Piperidine and Heterocyclic Derivatives

3-Chloro-1-(piperidin-1-yl)propan-1-one ():

- Reactivity : The absence of a methoxy group in the piperidine ring reduces steric hindrance and electronic effects, leading to higher reactivity in nucleophilic substitutions compared to the methoxy-substituted analog. The 3-chloro chain length (C3) reduces reactivity compared to shorter-chain analogs like 2-chloro-1-(piperidin-1-yl)ethan-1-one (C2), which reacts more readily due to proximity effects .

- Applications : Used in synthesizing acetylcholinesterase inhibitors.

- 3-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one (): Structural Difference: Incorporates a sulfur-containing thiomorpholine group instead of methoxy.

Aromatic Substitution Variations

Heterocyclic-Fused Derivatives

- 3-Chloro-1-(10H-phenothiazine-10-yl)propan-1-one (): Applications: Key intermediate for phenothiazine-based antipsychotic derivatives. Substitution with benzylamine or piperazine groups modulates biological activity (e.g., antimicrobial, antipsychotic) . Yield: 14–29% in SN2 reactions, lower than non-fused analogs due to steric constraints.

- 3-Chloro-1-(5H-dibenz[b,f]azepine-5-yl)propan-1-one (): Synthesis: N-Acylation of dibenzazepine yields antioxidant derivatives. Amino acid conjugates (e.g., 2a–k) show enhanced radical scavenging activity .

Alkyl/Aryl Chain Modifications

3-Chloro-1-(4-(hexylthio)phenyl)propan-1-one ():

- Properties : Higher molecular weight (284.85 g/mol) and lipophilicity due to the hexylthio group, making it suitable for hydrophobic interactions in drug design.

3-Chloro-1-(4-octylphenyl)propan-1-one ():

- Applications : Long alkyl chains improve membrane permeability, relevant in prodrug development.

Key Findings and Implications

- Reactivity Trends : Longer chloroalkyl chains (C3) reduce reactivity compared to C2 analogs, impacting reaction optimization .

- Biological Activity: Aromatic and heterocyclic substitutions (e.g., phenothiazine, dibenzazepine) correlate with specific bioactivities, guiding targeted drug design .

- Safety Considerations: Halogenated derivatives (e.g., 3-chloro-1-(2-chloro-phenothiazin-10-yl)-propan-1-one) may require stricter handling due to irritant properties .

Preparation Methods

Chlorination of Propiophenone Analogues

- Method : Chlorination of propiophenone using chlorine gas (Cl₂) in the presence of aluminum trichloride (AlCl₃) as a catalyst and 1,2-dichloroethane as solvent.

- Conditions : Reaction temperature maintained between 15°C and 70°C, with chlorination proceeding over 6 to 10 hours under stirring.

- Work-up : Low-temperature hydrolysis, washing, layering, and vacuum distillation to isolate the crude product.

- Purification : Rectification at 165-170°C to achieve purity of 99.7-99.9%.

- Yield : High yield of 88-90% reported.

- Advantages : High selectivity, mild corrosivity to equipment, and environmentally favorable due to recyclable acidic aqueous waste.

This method can be adapted to prepare 3-chloropropanoyl intermediates by replacing the aromatic ring with the piperidinyl group.

Preparation of the 3-Methoxypiperidinyl Moiety

The 3-methoxypiperidine fragment can be synthesized or introduced via alkylation or substitution reactions involving 3-methoxy-1-propanol or related precursors.

Synthesis of 3-Methoxy-1-Propanol

- Method : Alkylation of 1,3-propanediol with methyl chloride in the presence of a base.

- Solvents : Polar aprotic solvents such as acetone, acetonitrile, or dimethylformamide (DMF) are suitable.

- Reaction Features : High selectivity and yield, minimal byproducts.

- Advantages : Economical and ecologically favorable due to readily available starting materials and efficient conversion.

This intermediate can be further converted into 3-methoxypiperidine through cyclization and functional group transformations.

Coupling of the 3-Chloropropanoyl and 3-Methoxypiperidinyl Units

The final step involves nucleophilic substitution or amide bond formation between the chloropropanoyl moiety and the 3-methoxypiperidinyl group.

Nucleophilic Substitution Reaction

- Reagents : 3-chloropropanoyl chloride or 3-chloropropanone derivatives reacted with 3-methoxypiperidine.

- Conditions : Typically carried out in polar aprotic solvents like DMF or dichloromethane at ambient to moderate temperatures.

- Catalysts/Base : Potassium carbonate or triethylamine to neutralize HCl formed during reaction.

- Purification : Extraction, washing with sodium bicarbonate solution, drying over anhydrous sodium sulfate, and chromatographic purification.

- Yields : Variable, often between 26% to 90% depending on reaction conditions and purification methods.

Representative Experimental Data Table

Notes on Reaction Optimization and Scale-Up

- The chlorination step requires careful temperature control to avoid over-chlorination or decomposition.

- Use of aluminum chloride as catalyst provides high selectivity but requires handling precautions due to corrosivity.

- Solvent choice is critical; 1,2-dichloroethane balances solubility and equipment compatibility.

- Alkylation reactions benefit from polar aprotic solvents to enhance nucleophilicity and selectivity.

- Purification by vacuum distillation and chromatographic methods ensures high purity, essential for pharmaceutical-grade material.

- Environmental considerations include recycling acidic aqueous waste and minimizing chlorinated solvent emissions.

Summary of Research Findings

- The chlorination of propiophenone analogs using Cl₂ and AlCl₃ in 1,2-dichloroethane is a well-established, high-yield method for preparing chloropropanoyl intermediates with excellent purity.

- Alkylation of 1,3-propanediol with methyl chloride in the presence of bases in polar aprotic solvents efficiently produces 3-methoxy-1-propanol, a key precursor to the piperidinyl moiety.

- Subsequent coupling via nucleophilic substitution under mild conditions affords the target compound, with yields and purity depending on reaction parameters and purification techniques.

- The overall synthetic strategy is modular, allowing optimization of each step for improved yield and environmental safety.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.